molecular formula C8H18ClN B2434432 2,5,5-Trimethylpiperidine hydrochloride CAS No. 847972-74-1

2,5,5-Trimethylpiperidine hydrochloride

Cat. No.: B2434432
CAS No.: 847972-74-1
M. Wt: 163.69
InChI Key: ZUNRXHGENXENLM-UHFFFAOYSA-N
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Description

2,5,5-Trimethylpiperidine hydrochloride is a derivative of piperidine, a six-membered heterocyclic amine Piperidine and its derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethylpiperidine hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method is the hydrogenation of 2,5,5-trimethylpyridine using a catalyst such as molybdenum disulfide. The reaction is carried out under high pressure and temperature to achieve the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5,5-Trimethylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors, modulating their activity. It may also inhibit certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,5-Trimethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methyl groups provide steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

2,5,5-trimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-4-5-8(2,3)6-9-7;/h7,9H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNRXHGENXENLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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